Dibenzo[b,d]furan-1,2,7,8-tetramine
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Overview
Description
Dibenzo[b,d]furan-1,2,7,8-tetramine is a heterocyclic organic compound derived from dibenzofuran. Dibenzofuran itself is an aromatic compound with two benzene rings fused to a central furan ring . The tetramine derivative is characterized by the presence of four amine groups attached to the dibenzofuran core, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-1,2,7,8-tetramine typically involves multi-step organic reactions. One common approach is the nitration of dibenzofuran, followed by reduction to introduce the amine groups. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the tetramine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-1,2,7,8-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted dibenzofuran derivatives.
Scientific Research Applications
Dibenzo[b,d]furan-1,2,7,8-tetramine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The exact mechanism of action of dibenzo[b,d]furan-1,2,7,8-tetramine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the amine groups.
Dibenzothiophene: A sulfur analog of dibenzofuran.
Carbazole: A nitrogen-containing analog with similar structural features.
Uniqueness
Dibenzo[b,d]furan-1,2,7,8-tetramine is unique due to the presence of four amine groups, which significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
866362-06-3 |
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Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
dibenzofuran-1,2,7,8-tetramine |
InChI |
InChI=1S/C12H12N4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H,13-16H2 |
InChI Key |
KEZMEAAPOSZOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=CC(=C(C=C3O2)N)N)C(=C1N)N |
Origin of Product |
United States |
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